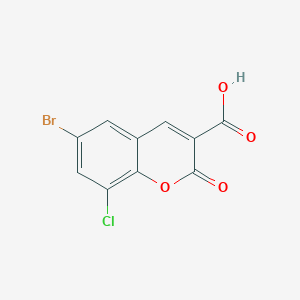

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

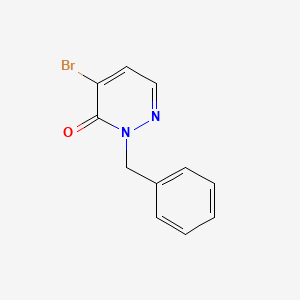

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrClO4 . It is also known as 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, leading to the synthesis of 6-bromo-2-oxo-2H-chromene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure using text.Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.05 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor (GPR35) Agonist

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid derivatives have been identified as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds exhibit high selectivity and potency, with some derivatives activating GPR35 across different species. The significant selectivity and potency of these derivatives against GPR35 highlight their potential as powerful pharmacological tools to elucidate the receptor's physiological role and its viability as a drug target (Funke, Thimm, Schiedel, & Müller, 2013).

Structural Studies and Synthesis Techniques

Research into 6-substituted 2-oxo-2H-chromene-3-carboxylic acid derivatives has provided insights into the synthesis, structure, and non-covalent interactions influencing molecular structure and intramolecular hydrogen bond formation. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Santos‐Contreras et al., 2009).

Fluorescence and Antiproliferative Properties

This compound derivatives have been explored for their fluorescence properties and antiproliferative potential against cancer cell lines. These studies demonstrate the potential of chromene derivatives in the development of new diagnostic tools and treatments for cancer (Fu et al., 2015).

Kinetic and Mechanistic Studies

The synthesis and kinetic studies of chromene derivatives, including this compound, have provided valuable information on their reaction mechanisms and potential applications in synthetic chemistry. These studies offer insights into the optimization of synthesis processes and the development of new synthetic methodologies (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as coumarin-3-carboxamide analogues, have been evaluated for their in vitro pl inhibitory ability .

Result of Action

Similar compounds have been evaluated for their inhibitory abilities, suggesting that they may have a significant impact at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClO4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTUJDFNPOYIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2741323.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)